Pentyl 2-methylcrotonate
CAS No.: 7785-65-1
Cat. No.: VC3926674
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7785-65-1 |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | pentyl (E)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+ |
Standard InChI Key | XJWDRSSGOHXOLQ-WEVVVXLNSA-N |
Isomeric SMILES | CCCCCOC(=O)/C(=C/C)/C |
SMILES | CCCCCOC(=O)C(=CC)C |
Canonical SMILES | CCCCCOC(=O)C(=CC)C |
Introduction
Chemical Identity and Structural Characteristics
Pentyl 2-methylcrotonate (CAS 7785-65-1) has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its IUPAC name is pentyl (E)-2-methylbut-2-enoate, reflecting the trans-configuration of the α,β-unsaturated ester moiety. The compound features a crotonoyl group (2-methylbut-2-enoate) esterified with a pentyl chain. Key identifiers include:
Property | Value |
---|---|
SMILES | CCCCCCOC(=O)/C(=C/C)/C |
InChIKey | XJWDRSSGOHXOLQ-WEVVVXLNSA-N |
Boiling Point | Not explicitly reported |
Density | ~0.89–0.92 g/cm³ (estimated) |
The E-isomer dominates due to thermodynamic stability, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Synthesis and Production
Esterification Methods
The compound is synthesized via acid-catalyzed esterification of 2-methylcrotonic acid with pentanol. Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reflux conditions (80–120°C) to drive dehydration . A patent by US20100324314A1 outlines an optimized industrial process using weak bases (e.g., sodium bicarbonate) to neutralize residual acid post-reaction, improving yield and purity .
Alternative Routes
Group-transfer polymerization (GTP) studies using organic superacids (e.g., C₆H₅CHTf₂) have demonstrated the feasibility of polymerizing alkyl crotonates, though this applies primarily to polymeric derivatives rather than the monomer .
Physicochemical Properties
Solubility and Reactivity
The compound is soluble in organic solvents (e.g., chloroform, ethanol) but insoluble in water. The α,β-unsaturated ester group enables conjugate addition reactions, making it a candidate for Michael additions or Diels-Alder cyclizations .
Applications
Fragrance and Flavor Industry
As a volatile ester, pentyl 2-methylcrotonate contributes fruity and floral notes to perfumes and food flavorings. Its presence in Heracleum dissectum highlights natural origins, though synthetic production dominates commercial use .
Analytical Characterization
Spectroscopic Data
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IR: Strong C=O stretch at ~1720 cm⁻¹ and C=C absorption near 1650 cm⁻¹ .
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¹H NMR (CDCl₃): δ 6.85 (q, J=6.5 Hz, 1H, CH=C), 4.15 (t, J=7.0 Hz, 2H, OCH₂), 1.95 (d, J=6.5 Hz, 3H, CH₃-C=O), 1.25–1.45 (m, 8H, pentyl chain) .
Chromatography
GC-MS analysis reveals a base peak at m/z 83 (C₅H₇O⁺), with fragments at m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺) .
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